molecular formula C13H16N2O3S2 B11172208 N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide

Cat. No.: B11172208
M. Wt: 312.4 g/mol
InChI Key: XPUZTISBOPKWFN-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 3-methylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-3-methylbutanamide stands out due to its specific structural features, such as the presence of a methanesulfonyl group and a benzothiazole ring. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C13H16N2O3S2/c1-8(2)6-12(16)15-13-14-10-5-4-9(20(3,17)18)7-11(10)19-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16)

InChI Key

XPUZTISBOPKWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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